molecular formula C18H8ClF3N4 B2666343 2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methylene)malononitrile CAS No. 338409-96-4

2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methylene)malononitrile

Cat. No.: B2666343
CAS No.: 338409-96-4
M. Wt: 372.74
InChI Key: FLLAQPNYKRQHPN-UHFFFAOYSA-N
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Description

“2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methylene)malononitrile” is a chemical compound with the molecular weight of 372.7 g/mol . It is a solid at ambient temperature .


Molecular Structure Analysis

The molecular formula of this compound is C18H8ClF3N4 . The InChI code is 1S/C9H3ClF3N3/c10-7-1-6(9(11,12)13)4-16-8(7)5(2-14)3-15/h1,4-5H .


Physical and Chemical Properties Analysis

This compound has a boiling point of 210°C . It is a solid at ambient temperature .

Scientific Research Applications

Novel Synthesis of Polyfunctional Pyridine Derivatives

One study explored the reaction of malononitrile with ethyl cyanoacetate, resulting in the creation of a polyfunctional substituted pyridine derivative. This compound could further react with various agents to yield a range of products, including phenylhydrazone and pyrido[2,3-d]pyridazine derivatives, highlighting its utility in synthesizing complex heterocyclic compounds (R. Mohareb & S. M. Fahmy, 1985).

Multifunctional Dicyanopyridine Derivatives

Another research demonstrated the synthesis of multifunctional dicyanopyridine derivatives through Vilsmeier formylation of malononitrile. This process yielded compounds like (dimethylamino-methylene)malononitrile and various pyridine derivatives, showcasing the compound's versatility in forming bases for further chemical reactions (M. Mittelbach & H. Junek, 1982).

Push–Pull Chromophores Synthesis

Research into the synthesis of 2-(3-cyano-5-hydroxy-5-methyl-4-vinylene-1H-pyrrol-2(5H)-ylidene)malononitriles revealed a promising approach to novel groups of push–pull chromophores. These are functionalized analogs of the widely used tricyanofuran (TCF) series chromophores, indicating the compound's application in materials science (M. Y. Belikov et al., 2018).

Antioxidant Agents Development

Another study focused on synthesizing 3-cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidine derivatives from the bis(methylthio)methylene malononitrile, showcasing the compound's potential in developing potent antioxidant agents (S. Vartale et al., 2016).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation . Precautionary measures include avoiding inhalation, ingestion, or contact with skin and eyes .

Properties

IUPAC Name

2-[[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H8ClF3N4/c19-15-6-13(18(20,21)22)9-25-17(15)26-10-12(5-11(7-23)8-24)14-3-1-2-4-16(14)26/h1-6,9-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLAQPNYKRQHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H8ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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